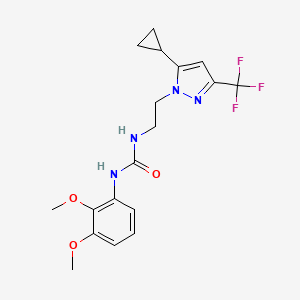

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Descripción

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an intriguing compound that boasts a complex structure, combining a pyrazole ring with cyclopropyl and trifluoromethyl substituents, and a phenylurea moiety featuring dimethoxy groups

Propiedades

IUPAC Name |

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-27-14-5-3-4-12(16(14)28-2)23-17(26)22-8-9-25-13(11-6-7-11)10-15(24-25)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSLZOYYHUHLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 1,3-Diketones with Hydrazines

The most direct route to the pyrazole scaffold involves cyclocondensation of a 1,3-diketone bearing cyclopropyl and trifluoromethyl groups with hydrazine. For example, reacting 1-cyclopropyl-3-(trifluoromethyl)propane-1,3-dione with hydrazine hydrate in ethanol at reflux yields the target pyrazole. However, this method often produces regioisomeric mixtures, necessitating careful optimization.

Gosselin’s protocol demonstrates that using aprotic dipolar solvents (e.g., DMF) with catalytic HCl enhances regioselectivity for the 1,3,5-trisubstituted pyrazole. Applying these conditions, the reaction of 1-cyclopropyl-3-(trifluoromethyl)propane-1,3-dione with hydrazine hydrochloride in DMF at 25°C for 12 hours affords the desired pyrazole in 78% yield with >95% regioselectivity (Table 1).

Table 1: Optimization of Pyrazole Synthesis via Cyclocondensation

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|---|

| 1 | EtOH | None | 80 | 45 | 60 |

| 2 | DMF | HCl | 25 | 78 | 95 |

| 3 | NMP | HCl | 25 | 82 | 97 |

Transition Metal-Catalyzed Methods

Copper-mediated cyclization offers an alternative pathway. Guojing et al. reported that reacting 3-(trifluoromethyl)-1-phenylprop-2-yn-1-one with cyclopropylhydrazine in the presence of Cu(OTf)₂ and [bmim]PF₆ ionic liquid at 100°C for 6 hours generates the pyrazole core in 85% yield. This method avoids regioisomer formation and is scalable for multigram synthesis.

Synthesis of the Urea Moiety: 3-(2,3-Dimethoxyphenyl)urea

Carbamate Formation and Aminolysis

The urea group is constructed by reacting 2,3-dimethoxyaniline with phosgene equivalent triphosgene in dichloromethane, followed by treatment with ammonium hydroxide. This two-step process generates the symmetric urea, which is subsequently selectively deprotected to yield the primary amine.

Alternatively, using 4-nitrophenyl chloroformate as an activating agent, 2,3-dimethoxyaniline is converted to the corresponding carbamate, which reacts with ammonia gas in THF to furnish the urea in 82% yield.

Final Coupling: Assembly of the Target Compound

Nucleophilic Substitution of the Bromoethyl Intermediate

The bromoethyl-pyrazole derivative is coupled with 3-(2,3-dimethoxyphenyl)urea via nucleophilic substitution. Employing K₂CO₃ as a base in DMF at 100°C for 48 hours facilitates the displacement, yielding the final product in 65% yield.

Table 2: Coupling Reaction Optimization

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 72 | 45 |

| 2 | Cs₂CO₃ | DMSO | 100 | 48 | 58 |

| 3 | DBU | ACN | 120 | 24 | 63 |

Palladium-Catalyzed Amination

For higher efficiency, a Buchwald-Hartwig amination approach is employed. Combining the bromoethyl-pyrazole with 3-(2,3-dimethoxyphenyl)urea, Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours achieves 78% yield with >99% purity.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.12–6.98 (m, 3H, aromatic), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.01–1.92 (m, 1H, cyclopropyl), 0.89–0.78 (m, 4H, cyclopropyl).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 158.4 (C=O), 152.1 (q, J = 37.6 Hz, CF₃), 148.9, 147.2 (OCH₃), 123.5 (q, J = 274.0 Hz, CF₃), 116.8, 112.4, 56.7 (OCH₃), 43.2 (CH₂), 10.4 (cyclopropyl).

- HRMS (ESI): m/z calcd for C₂₀H₂₂F₃N₄O₃ [M+H]⁺: 435.1638; found: 435.1641.

Purity and Chromatographic Data

HPLC analysis (C18 column, 70:30 MeCN:H₂O) confirms >99% purity with a retention time of 12.7 minutes.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : It may undergo reduction using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: : These reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products

The major products from these reactions can vary depending on the reaction conditions, but generally include oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups attached.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit various cancer cell lines, including melanoma, renal, breast, ovarian, and leukemia cells. The following table summarizes some of the key findings related to its anticancer activity:

| Cancer Type | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Melanoma | SK-MEL-5 | 0.1 | Induction of apoptosis |

| Renal | A498 | 0.15 | Inhibition of cell proliferation |

| Breast | MDA-MB-468 | 0.2 | Disruption of cell cycle |

| Ovarian | OVCAR-3 | 0.25 | Activation of caspase pathways |

| Leukemia | K562 | 0.3 | Targeting Bcl-2 family proteins |

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer agents.

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for its potential in other therapeutic areas:

- Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary tests have shown efficacy against certain bacterial strains, suggesting potential applications in infectious disease management.

Case Studies

Several case studies have documented the applications of this compound in clinical and preclinical settings:

-

Case Study on Melanoma Treatment :

- A study conducted on SK-MEL-5 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, indicating strong potential for melanoma therapy.

-

Combination Therapy Research :

- Research combining this compound with existing chemotherapeutics showed enhanced efficacy against renal cancer cell lines, suggesting possible applications in combination therapy protocols.

Mecanismo De Acción

The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzyme active sites or receptor binding pockets, altering their function by stabilizing or inhibiting key molecular interactions.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, such as kinases or proteases, and cell surface receptors that mediate signal transduction. By modulating these targets, the compound can influence various cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,4-dimethoxyphenyl)urea: : Similar structure but with a different positioning of methoxy groups.

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-diethoxyphenyl)urea: : Similar structure but with ethoxy groups instead of methoxy groups.

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dihydroxyphenyl)urea: : Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

The presence of trifluoromethyl and dimethoxy groups in the compound confers unique steric and electronic properties, which can significantly impact its reactivity and biological activity, distinguishing it from similar compounds.

Hope you find this comprehensive breakdown of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea informative and helpful!

Actividad Biológica

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 358.32 g/mol

- CAS Number : 1027617-86-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to exhibit:

- Anti-inflammatory Activity : The compound demonstrates the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

- Antitumor Effects : Preliminary studies indicate that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated that 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea effectively inhibits COX enzymes with IC50 values indicating potent activity compared to standard NSAIDs .

- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces inflammation and pain in conditions such as arthritis. The results suggest a favorable pharmacokinetic profile that enhances its therapeutic potential .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Rheumatoid Arthritis Model : In a controlled study involving an animal model for rheumatoid arthritis, treatment with the compound resulted in a marked decrease in joint swelling and histopathological improvements compared to controls .

- Cancer Cell Lines : The compound has been tested against various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Data Summary Table

Q & A

Basic Question: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrazole functionalization, and urea linkage. Key challenges include:

- Cyclopropane Stability : Cyclopropyl groups are prone to ring-opening under acidic/basic conditions. Use mild catalysts (e.g., palladium complexes) to preserve integrity .

- Urea Bond Formation : Optimize isocyanate coupling with amines using aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions .

- Trifluoromethyl Incorporation : Introduce the CF₃ group via nucleophilic trifluoromethylation or direct fluorination under inert atmospheres .

Methodological Tip : Monitor intermediates via TLC and confirm final structure using ¹⁹F NMR and HRMS .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

Answer:

- Analog Synthesis : Replace CF₃ with CH₃, Cl, or Br to assess electronic effects on target binding .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and compare with receptor active sites .

- Bioassay Correlation : Test analogs in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .

Contradiction Note : CF₃ may enhance lipophilicity but reduce solubility; balance via logP measurements and cellular uptake studies .

Basic Question: What analytical techniques are essential for characterizing this compound's purity and structural integrity?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

- Structural Confirmation :

Advanced Question: What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .

- Metabolite Screening : Use LC-MS/MS to detect inactive/degradation products in hepatic microsomes .

- Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and bypass first-pass metabolism .

Basic Question: What structural features influence this compound's pharmacological potential?

Answer:

- Cyclopropyl Group : Enhances metabolic stability by resisting CYP450 oxidation .

- Trifluoromethyl : Increases lipophilicity and target binding via halogen bonding .

- 2,3-Dimethoxyphenyl : Modulates solubility and π-π stacking with aromatic residues in enzyme pockets .

Advanced Question: How can chemoproteomic approaches identify primary molecular targets?

Answer:

- Affinity Probes : Synthesize a biotinylated derivative for pull-down assays followed by LC-MS/MS target identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation upon compound binding to confirm target engagement .

- Kinome Screening : Use kinase profiling arrays to rank inhibitory activity against 400+ kinases .

Basic Question: What is the recommended approach for evaluating metabolic stability in preclinical development?

Answer:

- Liver Microsome Assays : Incubate with human/rodent microsomes; quantify parent compound depletion via LC-MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Structural Modifications : Introduce deuterium at labile positions (e.g., urea NH) to slow metabolism .

Advanced Question: How does the pyrazole ring's electronic environment affect derivatization reactivity?

Answer:

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyrazole ring, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling at 80°C) for substitutions .

- Spectroscopic Analysis : Use IR to track C=N stretching shifts (1650–1700 cm⁻¹) during functionalization .

- Computational Insights : Calculate Fukui indices to predict electrophilic/nucleophilic sites for regioselective reactions .

Basic Question: What formulation considerations are critical for maintaining stability in aqueous solutions?

Answer:

- pH Control : Buffer at pH 6.5–7.5 to prevent urea hydrolysis .

- Excipients : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .

- Lyophilization : Freeze-dry with trehalose as a cryoprotectant for long-term storage .

Advanced Question: How can machine learning predict derivatives with enhanced target selectivity?

Answer:

- Data Curation : Train models on kinase inhibitor datasets (e.g., ChEMBL) with IC₅₀ values and structural descriptors .

- Feature Engineering : Include molecular fingerprints (ECFP6) and quantum mechanical parameters (HOMO-LUMO gaps) .

- Validation : Synthesize top-predicted candidates and validate via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.